molecular formula C16H11NO3 B223964 N-Salicylidene-3-aminocoumarin CAS No. 1473-60-5

N-Salicylidene-3-aminocoumarin

Cat. No. B223964
CAS RN: 1473-60-5
M. Wt: 265.26 g/mol
InChI Key: UCXAFCDYVZFKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Salicylidene-3-aminocoumarin is a chemical compound with the molecular formula C₁₆H₁₁NO₃. It is a derivative of 3-aminocoumarin, which is an important class of compounds in organic synthesis .


Synthesis Analysis

The synthesis of 3-aminocoumarin derivatives, including N-Salicylidene-3-aminocoumarin, involves various synthetic methodologies . One method involves the reaction of salicylaldehydes with ethyl isocyanoacetate in the presence of copper (I) iodide and pyridine . Another method involves the reaction of coumarin-3-carboxylic acids with triethylamine and diphenylphosphorylazide .


Molecular Structure Analysis

The molecular structure of N-Salicylidene-3-aminocoumarin is characterized by the presence of an amino group as well as enamine carbon in the scaffold . The core structure of aminocoumarin antibiotics, including N-Salicylidene-3-aminocoumarin, consists of a 3-amino-4,7-dihydroxycoumarin ring .


Chemical Reactions Analysis

The chemical reactivity of 3-aminocoumarins, including N-Salicylidene-3-aminocoumarin, is profound due to the presence of an amino group and enamine carbon . These compounds undergo various chemical reactions, including nucleophilic and electrophilic reactions .

Scientific Research Applications

  • Synthesis and Conversion:

    • A study described the synthesis of 3-aminocoumarin derivatives, including the conversion of main skeletons like aspirochlorin to 3-aminocoumarin derivatives (Shin, Nakajima, & Sato, 1984).
    • Another research focused on the efficient synthesis of substituted 3-aminocoumarins under microwave irradiation, contributing to environmentally friendly processes in organic synthesis (Valizadeh & Shockravi, 2004).
  • Biological Activities:

    • 3-Aminocoumarin derivatives were found to have antifeeding and insect-growth-regulating activities against certain pests, indicating their potential use in pest control (Shyamala et al., 2005).
    • Aminocoumarin antibiotics, a class that includes N-Salicylidene-3-aminocoumarin, have been studied for their potent inhibitory effects on bacterial gyrase, making them important in the development of new antibiotics (Freitag et al., 2005).
    • Antioxidant activity and protective role on protein glycation were observed in synthetic aminocoumarin compounds, which may be beneficial in managing diabetic complications (Aminjafari et al., 2016).
  • Antimicrobial and Antitubercular Potential:

    • Certain aminocoumarin derivatives displayed antimicrobial activities, including against tuberculosis, highlighting their potential as novel therapeutic agents (Tandon et al., 2011).

Mechanism of Action

While specific information on N-Salicylidene-3-aminocoumarin is not available, aminocoumarin antibiotics, in general, are known inhibitors of DNA gyrase . They bind tightly to the B subunit of bacterial DNA gyrase, thereby inhibiting this essential enzyme .

Safety and Hazards

While specific safety data for N-Salicylidene-3-aminocoumarin is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The synthesis, biological evaluation, and fluorescence study of 3-aminocoumarin and their derivatives, including N-Salicylidene-3-aminocoumarin, have an immense impact in the field of organic and pharmaceutical chemistry . Future research may focus on different synthetic methodologies, biological evaluation, and fluorescence study of these compounds .

properties

IUPAC Name

3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCXAFCDYVZFKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Salicylidene-3-aminocoumarin

CAS RN

1473-60-5
Record name N-Salicylidene-3-aminocoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Salicylidene-3-aminocoumarin
Reactant of Route 2
Reactant of Route 2
N-Salicylidene-3-aminocoumarin
Reactant of Route 3
N-Salicylidene-3-aminocoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.